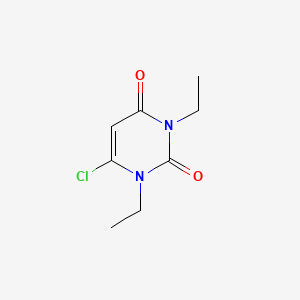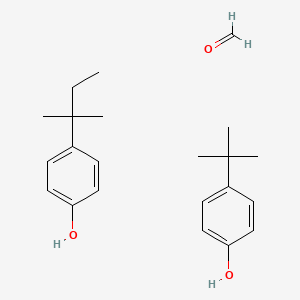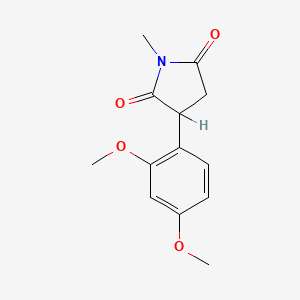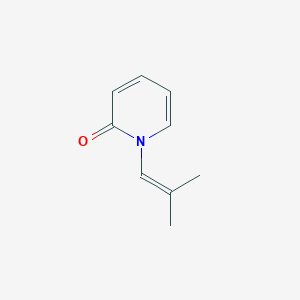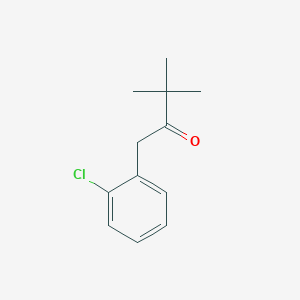
1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one is an organic compound belonging to the class of ketones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of Grignard reagents, where 2-chlorophenylmagnesium bromide reacts with a ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
類似化合物との比較
- 1-(2-Chlorophenyl)-2-methylpropan-2-one
- 1-(2-Chlorophenyl)-3-methylbutan-2-one
- 1-(2-Chlorophenyl)-4-methylpentan-2-one
Comparison: 1-(2-Chlorophenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a chlorophenyl group and a dimethylbutanone backbone.
特性
CAS番号 |
69849-07-6 |
|---|---|
分子式 |
C12H15ClO |
分子量 |
210.70 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
InChIキー |
DQTYNMHDDCHKIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


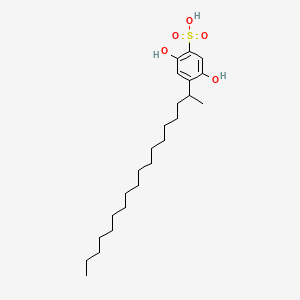

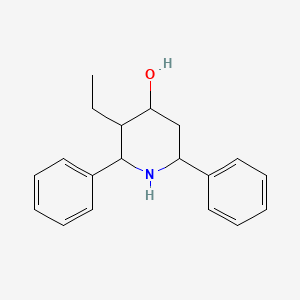
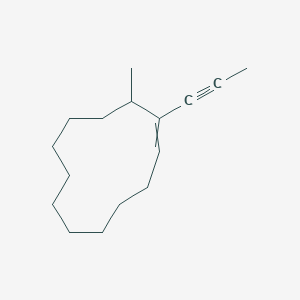
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
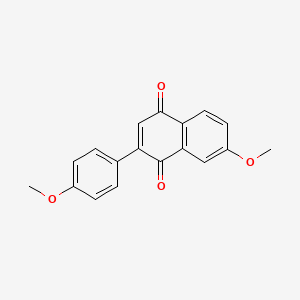
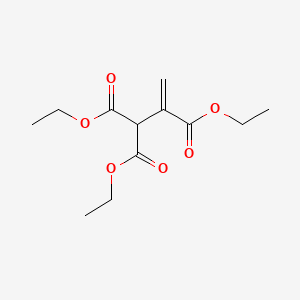
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
